molecular formula C14H14N4O2 B11437116 7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11437116
M. Wt: 270.29 g/mol
InChI Key: QQQLKRALGWQIIG-UHFFFAOYSA-N
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Description

7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The structure of this compound features a triazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 5-position and an ethylphenyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation allows for rapid and efficient synthesis, making it suitable for large-scale production. Additionally, the reaction can be performed under solvent-free conditions or using green solvents like ethanol, further enhancing its environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved include the inhibition of kinase enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

  • 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-Methyl-7-ethylamino-s-triazolo[1,5-a]pyrimidine
  • 1,2,4-Triazolo[1,5-a]pyridines

Comparison: Compared to other similar compounds, 7-(4-Ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

7-(4-ethylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H14N4O2/c1-2-9-3-5-10(6-4-9)12-7-11(13(19)20)17-14-15-8-16-18(12)14/h3-8,12H,2H2,1H3,(H,19,20)(H,15,16,17)

InChI Key

QQQLKRALGWQIIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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